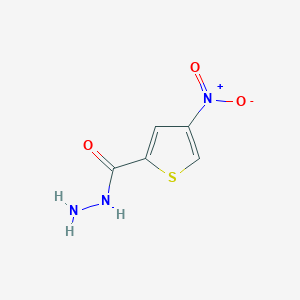
4-Nitrothiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrothiophene-2-carbohydrazide is a heterocyclic compound that features a thiophene ring substituted with a nitro group and a carbohydrazide moiety. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Vorbereitungsmethoden
The synthesis of 4-Nitrothiophene-2-carbohydrazide typically involves the reaction of 4-nitrothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial production methods for thiophene derivatives often involve multi-step processes that include the formation of intermediate compounds, followed by functional group modifications to introduce the desired substituents .
Analyse Chemischer Reaktionen
4-Nitrothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino-substituted thiophenes, hydrazones, and hydrazides .
Wissenschaftliche Forschungsanwendungen
4-Nitrothiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 4-Nitrothiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Nitrothiophene-2-carbohydrazide can be compared with other thiophene derivatives such as:
2-Aminothiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-carboxylic acid: Used as a building block in organic synthesis.
5-Nitrothiophene-2-carbaldehyde: Utilized in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its combination of a nitro group and a carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Eigenschaften
Molekularformel |
C5H5N3O3S |
|---|---|
Molekulargewicht |
187.18 g/mol |
IUPAC-Name |
4-nitrothiophene-2-carbohydrazide |
InChI |
InChI=1S/C5H5N3O3S/c6-7-5(9)4-1-3(2-12-4)8(10)11/h1-2H,6H2,(H,7,9) |
InChI-Schlüssel |
LNFFTGLVYJUVPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1[N+](=O)[O-])C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















